molecular formula C20H26N2O5S B411377 N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

Katalognummer: B411377
Molekulargewicht: 406.5g/mol
InChI-Schlüssel: QEDZYGLBNCRYMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cambridge ID 6186445, also known as S1704888, is a chemical compound with the molecular formula C20H26N2O5S and a molecular weight of 406.5 g/mol

Analyse Chemischer Reaktionen

Cambridge ID 6186445 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions will vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cambridge ID 6186445 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a building block for the synthesis of more complex molecules. In biology and medicine, it could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets or pathways. In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of Cambridge ID 6186445 involves its interaction with specific molecular targets and pathways. Understanding the mechanism of action is crucial for elucidating the compound’s effects and potential therapeutic applications. Computational methods and experimental techniques, such as transcriptomics and proteomics, can be used to predict and validate the molecular targets and pathways modulated by this compound .

Vergleich Mit ähnlichen Verbindungen

Cambridge ID 6186445 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific chemical properties and applications. Some similar compounds include those with analogous molecular frameworks or those used in similar research contexts. The comparison of these compounds can provide insights into the distinct characteristics and potential advantages of Cambridge ID 6186445.

Eigenschaften

Molekularformel

C20H26N2O5S

Molekulargewicht

406.5g/mol

IUPAC-Name

N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide

InChI

InChI=1S/C20H26N2O5S/c1-14(2)15-6-8-16(9-7-15)22(28(5,24)25)13-20(23)21-18-11-10-17(26-3)12-19(18)27-4/h6-12,14H,13H2,1-5H3,(H,21,23)

InChI-Schlüssel

QEDZYGLBNCRYMB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C

Kanonische SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.